molecular formula C10H12N4O5 B12347150 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B12347150
M. Wt: 268.23 g/mol
InChI Key: GLWKIMRUECDRDP-UHFFFAOYSA-N
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Description

The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of a purine derivative with a ribose sugar. One common method includes the use of protected ribose derivatives, which are then deprotected to yield the final compound. The reaction conditions often involve acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.

    Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its specific structural features, which confer distinct biochemical properties.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2

InChI Key

GLWKIMRUECDRDP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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